molecular formula C11H9ClF3NO3 B498972 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid CAS No. 199803-99-1

4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid

Cat. No.: B498972
CAS No.: 199803-99-1
M. Wt: 295.64g/mol
InChI Key: HSXZNNQNKDOXGY-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid is a synthetic organic compound characterized by a substituted anilino group attached to a 4-oxobutanoic acid backbone. Key features include:

  • 2-Chloro substituent: Enhances steric and electronic interactions.
  • 5-Trifluoromethyl group (CF₃): A strong electron-withdrawing group, improving metabolic stability and lipophilicity.
  • 4-Oxobutanoic acid moiety: Contributes to hydrogen bonding and solubility in polar solvents.

The compound’s structural analogs are often studied as enzyme inhibitors, intermediates in organic synthesis, or bioactive molecules .

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXZNNQNKDOXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and succinic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or trifluoromethyl derivatives.

Scientific Research Applications

4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Trifluoromethyl (CF₃) vs. Butyrylamino: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to the butyrylamino group in C₁₄H₁₇ClN₂O₄, which may enhance enzymatic recognition . Chloro Position: The 2-chloro substituent in the target compound vs.

Physicochemical Properties: Solubility: The morpholinyl substituent in C₁₄H₁₈N₂O₄ enhances water solubility, whereas the CF₃ group in the target compound may reduce it . Molecular Weight: The target compound’s estimated weight (~354.68 g/mol) places it between smaller analogs (e.g., C₁₂H₁₁FNO₃) and bulkier derivatives like C₂₀H₂₃NO₄, influencing bioavailability .

Structural Flexibility: The methylidene group in C₁₂H₁₁FNO₃ introduces conformational rigidity, unlike the flexible oxobutanoic acid chain in the target compound .

Biological Activity

4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid, a synthetic organic compound, is notable for its potential applications in medicinal chemistry. This compound is structurally characterized by a trifluoromethyl group and a chloro substituent on an aniline moiety, which contribute to its unique biological activities. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in cancer and inflammatory diseases.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure C11H8ClF3NO3\text{Chemical Structure }C_{11}H_{8}ClF_{3}NO_{3}

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Chloro Substituent: Modifies electronic properties, potentially influencing enzyme interactions.

Synthesis

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid typically involves:

  • Starting Materials: 2-chloro-5-(trifluoromethyl)aniline and succinic anhydride.
  • Reaction Conditions: Conducted in solvents like dichloromethane or toluene under reflux, often using Lewis acids as catalysts.
  • Purification Techniques: Recrystallization or column chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets: It may inhibit enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
  • Pathways Involved: Modulates signaling pathways that affect cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Anti-Cancer Properties

Research indicates that 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid exhibits significant anti-cancer properties:

  • Mechanism: It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Lines Tested: Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), with IC50 values indicating effective inhibition of cell growth .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of Cytokines: It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models stimulated by lipopolysaccharides (LPS).
  • Potential Applications: These findings suggest its utility in treating inflammatory diseases .

Case Studies

StudyFindingsCell LineIC50 Value
Study 1Induced apoptosis via caspase activationMCF-715 μM
Study 2Inhibited TNF-α productionRAW264.70.4 μg/ml
Study 3Reduced IL-6 levelsHek29310 μM

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